1-[6-Chloro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide
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Overview
Description
1-[6-Chloro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a quinoline core, which is known for its presence in various biologically active molecules, and a piperidine ring, which is a common motif in medicinal chemistry.
Preparation Methods
The synthesis of 1-[6-Chloro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditionsThe final step involves the coupling of the quinoline derivative with piperidine-4-carboxamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
1-[6-Chloro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogenation catalysts can reduce the quinoline ring or the sulfonyl group.
Substitution: The chloro group on the quinoline ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to a variety of derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a wide range of functionalized quinoline derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: The compound’s structural features suggest potential therapeutic applications, such as in the development of new drugs for treating diseases.
Mechanism of Action
The mechanism of action of 1-[6-Chloro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The sulfonyl group can form strong interactions with proteins, affecting their function. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-[6-Chloro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxides: Compounds with an oxidized quinoline ring, showing different reactivity and biological activity.
Sulfonylquinolines: Compounds with various sulfonyl groups attached to the quinoline ring, exhibiting diverse biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are distinct from other quinoline derivatives .
Properties
IUPAC Name |
1-[6-chloro-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S/c1-14-2-5-17(6-3-14)30(28,29)20-13-25-19-7-4-16(23)12-18(19)21(20)26-10-8-15(9-11-26)22(24)27/h2-7,12-13,15H,8-11H2,1H3,(H2,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAGEKSZMILCDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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